molecular formula C12H12N2O2 B8328266 Methyl 1-methyl-6-vinyl-1H-indazole-3-carboxylate

Methyl 1-methyl-6-vinyl-1H-indazole-3-carboxylate

Cat. No.: B8328266
M. Wt: 216.24 g/mol
InChI Key: CAAPOWBVNWRUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-6-vinyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 6-ethenyl-1-methylindazole-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-4-8-5-6-9-10(7-8)14(2)13-11(9)12(15)16-3/h4-7H,1H2,2-3H3

InChI Key

CAAPOWBVNWRUFV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C=C)C(=N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate (60 mg, 0.22 mmol) in DMF (10 mL), tributyl(vinyl)tin (99 μL, 0.34 mmol), Pd(Ph3)4 (11 mg, 9 μmol) was added. After the addition was completed, the mixture was stirred at 90° C. for 4 h under Ar. Then the solvent was removed under reduced pressure. Purification by CC afforded compound 9a (52 mg, 88%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
99 μL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.